

Application Note: High-Fidelity Amine Modification using *p*-Nitrophenyl Vinyl Carbonate (PNPVC)

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Compound of Interest

Compound Name: *p*-Nitrophenyl vinyl carbonate

CAS No.: 227466-75-3

Cat. No.: B8584724

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Executive Summary

This guide details the protocol for using ***p*-Nitrophenyl vinyl carbonate** (PNPVC) to introduce vinyloxycarbonyl functionalities onto primary and secondary amines. Unlike traditional methods utilizing vinyl chloroformate—which involve handling hazardous, volatile lachrymators—PNPVC offers a bench-stable, phosgene-free alternative with a built-in spectrophotometric reporter.

The resulting

-vinyl carbamates (

) serve as critical intermediates in the synthesis of polymerizable monomers, allowing the incorporation of drugs, peptides, or ligands into hydrogels and acrylate-based polymers via radical polymerization.

Key Advantages[1]

- Safety: Eliminates the use of phosgene or highly volatile chloroformates.

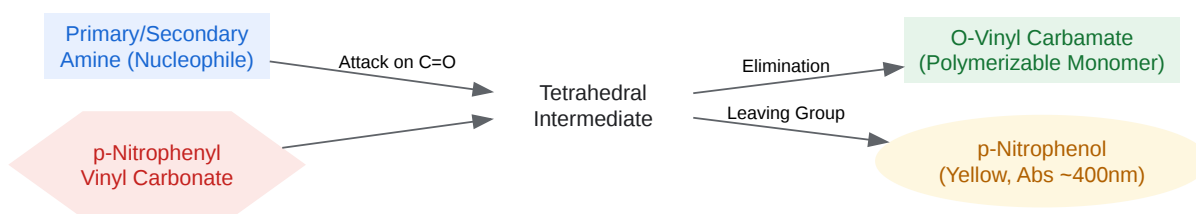
- Monitoring: Release of p-nitrophenol allows for visual and spectrophotometric (400–413 nm) monitoring of reaction progress.[1]
- Selectivity: High specificity for amines over hydroxyls under controlled pH/stoichiometry.

Mechanistic Principles

The reaction proceeds via a nucleophilic acyl substitution. The amine nucleophile attacks the carbonyl carbon of the PNPVC. The

-nitrophenoxide anion acts as a robust leaving group due to resonance stabilization, driving the reaction forward.

Reaction Scheme



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Figure 1: Nucleophilic substitution pathway for the formation of O-vinyl carbamates.

Materials and Specifications

Reagent Profile

| Property | Specification |
|------------------|--|
| Chemical Name | Carbonic acid, ethenyl 4-nitrophenyl ester |
| CAS Number | 227466-75-3 |
| Molecular Weight | 209.16 g/mol |
| Appearance | Viscous oil or low-melting solid (off-white to yellow) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, DMSO, DMF |
| Storage | -20°C, desiccated (Moisture Sensitive) |

Required Equipment

- UV-Vis Spectrophotometer (optional for kinetics).
- Inert gas supply (N₂ or Ar).
- Rotary Evaporator.
- Flash Chromatography setup (Silica gel).

Experimental Protocol

Pre-Reaction Considerations[3]

- Stoichiometry: Use a slight excess of PNPVC (1.1 – 1.2 equivalents) relative to the amine to ensure complete conversion.
- Base: A non-nucleophilic organic base (e.g., Triethylamine or DIPEA) is required to neutralize the generated p-nitrophenol and maintain the amine in its nucleophilic (unprotonated) state.
- Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) are preferred. For protein modification, use DMSO/Buffer mixtures (see Section 5).

Standard Synthesis Protocol (Small Molecule)

Objective: Synthesis of

-alkyl-

-vinyl carbamate.

Step 1: Preparation

- Flame-dry a round-bottom flask and purge with Nitrogen.
- Dissolve the Amine substrate (1.0 mmol) in anhydrous DCM (5–10 mL).
- Add Triethylamine (TEA) (1.2 – 1.5 mmol). Stir at 0°C (ice bath) for 10 minutes.

Step 2: Addition

- Dissolve PNPVC (1.1 mmol, 230 mg) in a minimal amount of DCM (1–2 mL).
- Add the PNPVC solution dropwise to the amine mixture at 0°C.
 - Observation: The solution will gradually turn yellow due to the release of p-nitrophenol.

Step 3: Reaction

- Allow the mixture to warm to room temperature (RT).
- Stir for 2–4 hours.
 - Monitoring: Spot on TLC. The p-nitrophenol byproduct is UV active and stains yellow. The product will typically be less polar than the starting amine.

Step 4: Workup (Critical for Purity)

- Dilute reaction mixture with DCM (20 mL).
- Wash 1 (Removal of Amine): Wash with cold 0.5 M HCl or 5% Citric Acid (2 x 15 mL).
 - Note: This removes unreacted starting amine and excess TEA.

- Wash 2 (Removal of PNP): Wash with saturated
or 0.1 M NaOH (3 x 15 mL).
 - Mechanism:^[1]^[2]^[3]^[4]^[5] This converts p-nitrophenol (7.15) to water-soluble p-nitrophenolate (bright yellow). Repeat until the aqueous layer is colorless.
- Wash 3: Brine (1 x 15 mL).
- Dry organic layer over anhydrous
, filter, and concentrate in vacuo.

Step 5: Purification

- If necessary, purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
- Storage: Store the resulting vinyl carbamate at -20°C, protected from light (to prevent premature polymerization).

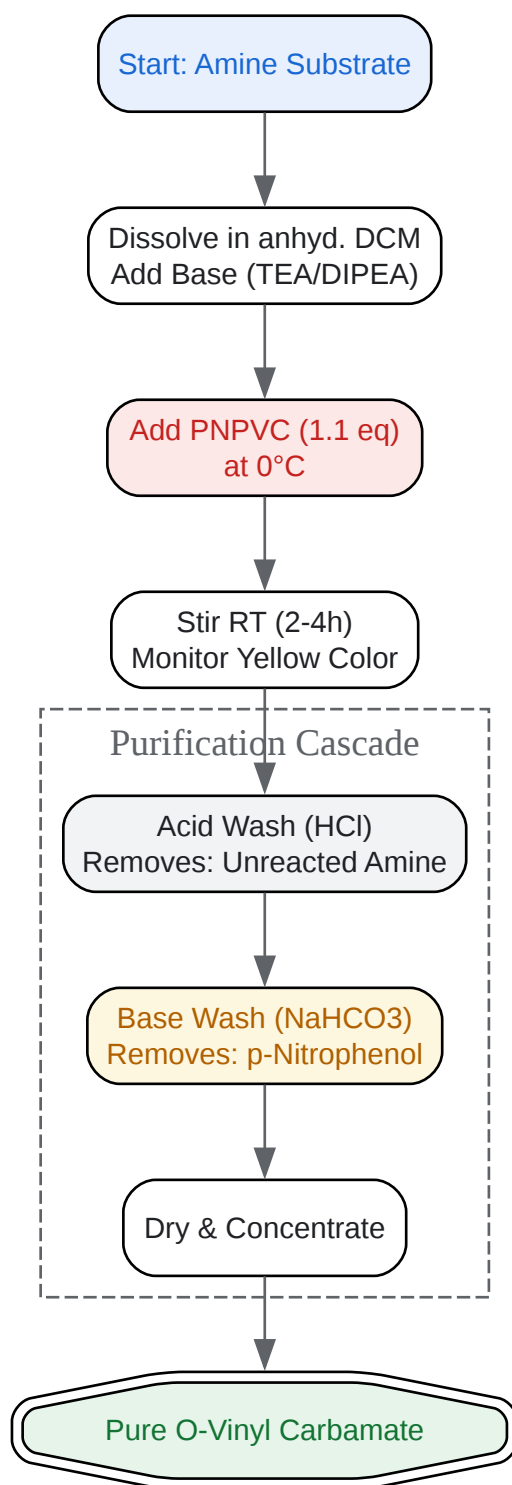
Advanced Applications

Modification of Biomolecules (Proteins/Peptides)

PNPVC can be used to "vinylate" surface lysines on proteins, rendering them photo-crosslinkable.

- Solvent System: PBS (pH 7.4) with 10–20% DMSO (to solubilize PNPVC).
- pH Control: Maintain pH < 8.0. Above pH 8.5, the hydrolysis of the carbonate competes significantly with aminolysis.
- Purification: Remove small molecules (PNP, hydrolyzed carbonate) via Dialysis or Size Exclusion Chromatography (PD-10 column).

Workflow Visualization



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Figure 2: Step-by-step workflow for the synthesis and purification of vinyl carbamates.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |
|-------------------------|-------------------------------------|--|
| Low Yield | Hydrolysis of PNPVC | Ensure solvents are anhydrous. If using aqueous buffers, lower pH to 7.0–7.2 and increase PNPVC equivalents. |
| Persistent Yellow Color | Incomplete removal of p-Nitrophenol | Increase the number of or NaOH washes. Ensure the aqueous layer is basic () during wash to fully ionize the phenol. |
| Polymerization | Radical initiation by light/heat | Add a radical inhibitor (e.g., MEHQ) if storing for long periods. Keep product in amber vials. |
| Side Product Formation | Urea formation | Avoid high temperatures. ^[4] Ensure amine is not in massive excess. |

References

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